
1-Ethynylcyclopentene
Vue d'ensemble
Description
1-Ethynylcyclopentene is a chemical compound with the molecular formula C7H8 . Its molecular weight is 92.1384 . It is also known by its CAS Registry Number: 1610-13-5 .
Molecular Structure Analysis
The molecular structure of 1-Ethynylcyclopentene consists of a cyclopentene ring with an ethynyl group attached . For a detailed view of the molecule, please refer to resources like ChemSpider or NIST Chemistry WebBook .Chemical Reactions Analysis
Acylation of dicobalthexacarbonyl complexes of 1-ethynylcyclohexene and 1-ethynylcyclopentene by acylium salts has been reported . The stereochemistry of the addition of electrophile and nucleophile pointed to a stereononspecific course for the reaction .Applications De Recherche Scientifique
1. Synthesis and Catalysis
1-Ethynylcyclopentene plays a significant role in the synthesis of various organic compounds. A study highlighted its use in the gold(I)-catalyzed Rautenstrauch rearrangement for synthesizing 2-cyclopentenones, which is important for the enantioselective synthesis of cyclopentenones (Shi, Gorin, & Toste, 2005).
2. Chemical Probing and Reaction Studies
1-Ethynylcyclopentene and its derivatives are used in studying chemical reactions. For instance, cyclopropyl alkynes serve as probes to distinguish between vinyl radical and ionic intermediates in certain chemical reactions (Gottschling, Grant, Milnes, Jennings, & Baines, 2005).
3. Atmospheric and Combustion Chemistry
In the field of atmospheric and combustion chemistry, derivatives of 1-ethynylcyclopentene, such as 3-ethynylcyclopentenyl, have been identified as important radicals. These radicals are significant in modeling C7H7 chemistry, relevant in both combustion processes and in the context of circumstellar atmospheres (Reilly, Kokkin, Ward, Flores, Ross, McCaslin, & Stanton, 2020).
4. Molecular Engineering and Biochemistry
1-Ethynylcyclopentene derivatives are also utilized in molecular engineering. For example, they are involved in the engineering of Pseudomonas putida KT2440 for efficient ethylene glycol utilization, contributing to the development of strains for environmental remediation and biocatalysis (Franden, Jayakody, Li, Wagner, Cleveland, Michener, Hauer, Blank, Wierckx, Klebensberger, & Beckham, 2018).
5. Material Science and Polymerization
In material science, 1-ethynylcyclopentene is used in the synthesis of polyacetylene derivatives, which have applications in the development of new materials with unique optical properties (Ochiai, Tomita, & Endo, 2001).
Propriétés
IUPAC Name |
1-ethynylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLBRQZIHLWMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301894 | |
| Record name | 1-ethynylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclopentene | |
CAS RN |
1610-13-5 | |
| Record name | NSC147136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethynylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



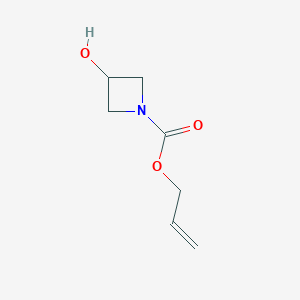
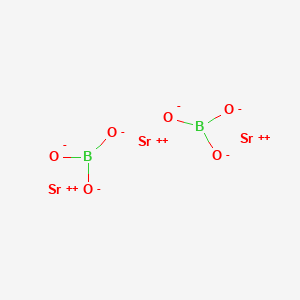
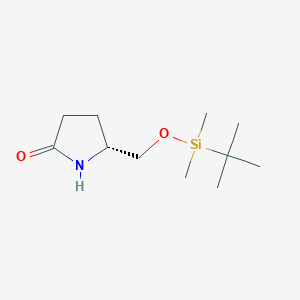
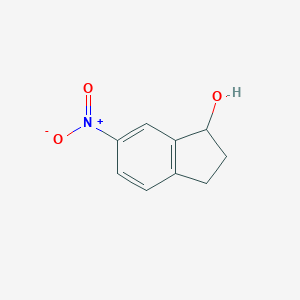
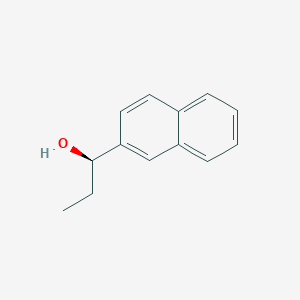
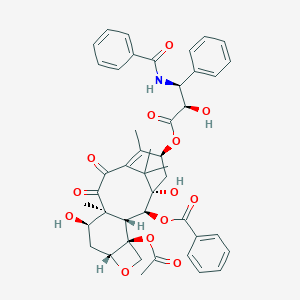
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)
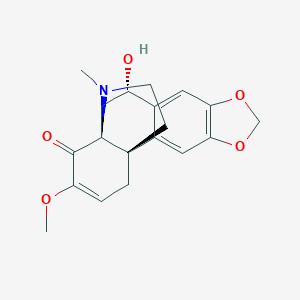
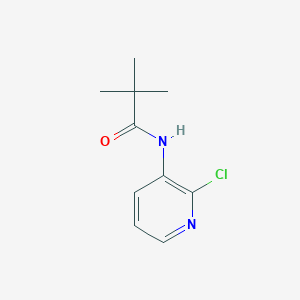



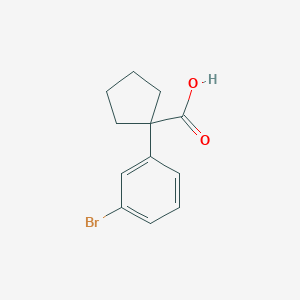
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)